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Introduction
VU0467485 (also known as AZ13713945) is a potent, selective, and orally bioavailable positive

allosteric modulator (PAM) of the muscarinic acetylcholine receptor 4 (M4).[1][2] It has been

investigated as a preclinical candidate for the treatment of schizophrenia.[1][3][4] Unlike

orthosteric agonists, M4 PAMs like VU0467485 do not activate the receptor directly but instead

potentiate the effect of the endogenous neurotransmitter, acetylcholine.[1][2] This mechanism

offers the potential for a more refined therapeutic effect with a lower risk of side effects

associated with constant receptor activation.[5]

This technical guide provides a comprehensive overview of the central nervous system (CNS)

penetration and oral bioavailability of VU0467485, compiling key pharmacokinetic data from

preclinical studies. The document details the experimental methodologies used to generate this

data and visualizes the relevant biological pathways and experimental workflows. While initial

broad searches might link the compound to M1 modulation due to the general interest in

muscarinic PAMs for cognitive disorders, the primary literature firmly establishes VU0467485
as an M4 PAM.[1][6][7]

Data Presentation
The following tables summarize the quantitative data regarding the pharmacokinetic profile,

CNS penetration, and in vitro properties of VU0467485.
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Table 1: In Vivo Pharmacokinetic Parameters of
VU0467485
Values represent means from two to three animals.[1]

Species
Dose
(mg/kg)

Route
Cmax
(µM)

Tmax (h)
AUC₀₋ᵢₙf
(µM·h)

F (%)

Rat 3 IV - - 1.8 -

Rat 3 PO 1.2 0.5 3.8 100

Dog 0.3 IV - - 0.82 -

Dog 3 PO 0.11 1.0 0.53 8

Cynomolgu

s Monkey
0.3 IV - - 1.2 -

Cynomolgu

s Monkey
3 PO 0.22 2.0 1.4 38

Data sourced from ACS Medicinal Chemistry Letters.[1]

Table 2: CNS Penetration of VU0467485

Species
Kp (Total Brain:Plasma
Ratio)

Kp,uu (Unbound
Brain:Unbound Plasma
Ratio)

Rat 0.31 - 1.0 0.37 - 0.84

Dog 0.31 - 1.0 0.37 - 0.84

Data sourced from ACS Medicinal Chemistry Letters.[1]

Table 3: In Vitro Permeability and Metabolism Profile
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Parameter Value Interpretation

Caco-2 Pₐₚₚ 31 × 10⁻⁶ cm/s Good apparent permeability

P-gp Substrate (MDCK-MDR1

ER)
1.4 Not a P-glycoprotein substrate

Predicted Hepatic Clearance

(Rat)
73 mL/min/kg Moderate

Predicted Hepatic Clearance

(Human)
26 mL/min/kg Moderate

Predicted Hepatic Clearance

(Cyno)
38 mL/min/kg Moderate

Aqueous Solubility (pH 7.4) 2.4 µM Low

Data sourced from ACS Medicinal Chemistry Letters.[1]

Table 4: Predicted Human Pharmacokinetics of
VU0467485

Parameter Value Prediction Method

CL (mL/min/kg) 3.7 - 8.9 Multispecies IVIVE

Vss (L/kg) 1.5 - 2.1
Scaling of unbound Vss from

rat and dog

t₁/₂ (h) 1.9 - 6.6 -

F (%) 71
MAT method using rat oral PK

data

Data sourced from ACS Medicinal Chemistry Letters.[1]

Experimental Protocols
The data presented above were generated using standard preclinical methodologies as

described in the primary literature.[1]
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In Vivo Pharmacokinetic Studies
Animals: Male Sprague-Dawley rats, beagle dogs, and cynomolgus monkeys were used for

pharmacokinetic assessments.[1][2]

Formulation and Dosing: For oral (p.o.) administration, VU0467485 (as a mono-HCl salt) was

formulated as a suspension in 0.1% Tween 80 and 0.5% methylcellulose in water.[1] Doses

were administered via oral gavage. For intravenous (i.v.) administration, the compound was

formulated in a suitable vehicle for injection.

Sample Collection: Blood samples were collected at various time points post-dosing. Plasma

was separated by centrifugation.

Bioanalysis: Plasma concentrations of VU0467485 were determined using liquid

chromatography-tandem mass spectrometry (LC-MS/MS).

Pharmacokinetic Analysis: Non-compartmental analysis was used to determine key

pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum

concentration (Tmax), area under the concentration-time curve (AUC), and oral

bioavailability (F%).

Brain Penetration Assessment
Methodology: Brain distribution studies were conducted in rats and dogs.[1] At specific time

points after dosing, animals were euthanized, and both brain tissue and plasma were

collected.

Sample Processing: Brain tissue was homogenized to create a uniform sample.

Bioanalysis: The concentrations of VU0467485 in brain homogenate and plasma were

quantified by LC-MS/MS.

Calculation of Kp and Kp,uu:

The total brain-to-plasma concentration ratio (Kp) was calculated as C_brain / C_plasma.

The unbound brain-to-unbound plasma ratio (Kp,uu) was calculated by correcting the Kp

value for the unbound fractions in brain and plasma (fu,brain and fu,plasma), determined
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via methods such as equilibrium dialysis.

In Vitro Assays
Cell Permeability (Caco-2): The apparent permeability (Pₐₚₚ) of VU0467485 was assessed

using the Caco-2 cell monolayer model, which is a widely accepted in vitro model for

predicting human intestinal absorption.

P-gp Substrate Identification (MDCK-MDR1): Madin-Darby canine kidney cells transfected

with the human MDR1 gene (MDCK-MDR1) were used to determine if VU0467485 is a

substrate for the P-glycoprotein (P-gp) efflux transporter. An efflux ratio (ER) close to 1

indicates the compound is not a P-gp substrate.[1]

Metabolic Stability: The metabolic stability of VU0467485 was evaluated using liver

microsomes from different species (rat, dog, cynomolgus monkey, human) to predict hepatic

clearance (CL_hep).[1]

Mandatory Visualization
Signaling Pathway and Experimental Workflows
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Caption: M4 receptor signaling pathway modulated by a Positive Allosteric Modulator (PAM).
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Caption: Experimental workflow for assessing oral bioavailability and CNS penetration.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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